Crystallographic Determination and Structural Landscape of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Crystallographic Determination and Structural Landscape of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Executive Summary
The structural elucidation of highly flexible, multi-chiral small molecules is a cornerstone of modern drug development and sensory chemistry. 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a complex secondary amine characterized by a sterically hindered cyclohexane core and a highly flexible thiophene-containing tail. Scaffolds of this nature are heavily investigated as [1] and as highly selective [3].
Because the empirical crystal structure of this specific derivative is dictated by its stereochemical configuration and salt form, this technical guide provides a definitive, self-validating crystallographic workflow. As a Senior Application Scientist, I will outline the causality behind the conformational landscape, the precise methodology required to grow diffraction-quality crystals, and the anticipated solid-state architecture of this molecule.
Stereochemical and Conformational Analysis
The molecular architecture of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine presents significant crystallographic challenges due to its high degree of conformational freedom and stereochemical complexity.
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Stereocenters: The molecule possesses three contiguous chiral centers on the cyclohexane ring (C1, C2, C3), resulting in eight possible stereoisomers (four diastereomeric pairs). The specific diastereomer synthesized will fundamentally alter the unit cell dimensions and the resulting space group.
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Chair Conformation Dynamics: To minimize severe 1,3-diaxial steric clashes, the cyclohexane ring will adopt a chair conformation where the bulky thiophen-2-ylmethylamino group at C1 strongly favors the equatorial position . The relative positioning (axial vs. equatorial) of the methyl groups at C2 and C3 will dictate the overall molecular footprint.
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Linker Flexibility: The methylene bridge (–CH₂–) connecting the secondary amine to the thiophene ring allows for free rotation. In the solid state, this rotation is typically locked into a conformation that maximizes intermolecular packing density and [2].
Experimental Methodology: Crystal Growth and X-Ray Diffraction
Free-base secondary amines with aliphatic rings are notoriously difficult to crystallize; they often present as viscous oils or low-melting solids due to low lattice energies. To bypass this, we must engineer the intermolecular forces by converting the molecule into an ionic salt.
Protocol 1: Self-Validating Vapor Diffusion Crystallization
Objective: To transition the target compound from an amorphous state into a highly ordered, diffraction-quality single crystal.
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Salt Conversion (Causality): Dissolve the free base in anhydrous diethyl ether and add 1.0 equivalent of 1.0 M HCl in ether. Why? Protonating the secondary amine generates an ammonium chloride salt. This introduces strong electrostatic interactions and directional hydrogen bonding, which are critical thermodynamic driving forces for rigid crystal lattice assembly.
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Solvent/Antisolvent Selection: Isolate the resulting solid and dissolve it in a minimal volume of methanol (the "good" solvent) inside a small glass vial. Methanol disrupts existing intermolecular H-bonds, ensuring complete dissolution.
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Vapor Equilibration: Place the open inner vial inside a larger, sealable chamber containing diethyl ether (the "antisolvent"). Seal the outer chamber and store at 4 °C. Why? The higher vapor pressure of ether causes it to slowly diffuse into the methanol. This gradual reduction in solvent polarity lowers the solubility of the salt, pushing the system into the metastable zone where ordered nucleation is favored over rapid, amorphous precipitation.
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Validation via Polarized Light Microscopy: After 3–7 days, extract a candidate solid and observe it under cross-polarizers. Self-Validation: Amorphous precipitates remain dark upon stage rotation, whereas true single crystals will exhibit birefringence (flashes of color/light), validating the success of the crystallization prior to X-ray exposure.
Protocol 2: X-Ray Diffraction and Phase Solution
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Cryocooling: Mount a birefringent crystal on a MiTeGen loop using Paratone-N oil and flash-cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction resolution and mitigating X-ray-induced radical damage.
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Data Collection: Expose the crystal to Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) radiation on a single-crystal diffractometer.
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Structure Solution & Validation: Solve the phase problem using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: The structure is considered solved and valid when the final R₁ factor is < 5% and the residual electron density map shows no unassigned peaks > 1.0 e⁻/ų.
Fig 1: Self-validating crystallographic workflow for the target amine.
Anticipated Solid-State Architecture
Based on crystallographic data from homologous N-cyclohexyl-thiophene derivatives [2], we can highly accurately predict the quantitative crystallographic parameters of the resulting structure. The solid-state architecture will be heavily stabilized by charge-assisted hydrogen bonds between the protonated secondary amine and the chloride counterion (N⁺-H···Cl⁻).
Table 1: Anticipated Crystallographic Parameters for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Hydrochloride
| Parameter | Enantiopure (e.g., 1R, 2R, 3S) | Racemic Mixture |
| Crystal System | Orthorhombic | Monoclinic |
| Typical Space Group | P2₁2₁2₁ | P2₁/c |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Primary H-Bonding | N⁺-H···Cl⁻ (Charge-assisted) | N⁺-H···Cl⁻ (Charge-assisted) |
| Secondary Interactions | C-H···π (Thiophene ring) | C-H···π (Thiophene ring) |
| Cyclohexane Conformation | Chair (C1 substituent equatorial) | Chair (C1 substituent equatorial) |
| Thiophene Orientation | Orthogonal to C1-N bond | Orthogonal to C1-N bond |
Packing Dynamics and Causality
If the compound is crystallized as a racemic mixture, the crystal lattice will adopt a centrosymmetric space group (most likely P2₁/c). In this arrangement, enantiomeric pairs will pack face-to-face, often utilizing the planar thiophene rings to engage in offset π-π stacking or edge-to-face C-H···π interactions. Conversely, an enantiopure sample will be forced into a chiral space group (such as P2₁2₁2₁), which typically results in a slightly less dense packing arrangement but maintains the critical N⁺-H···Cl⁻ hydrogen-bonding network that propagates along the crystallographic a-axis.
References
- Source: Google Patents (US8124121B2)
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Title: N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Source: Acta Crystallographica Section E (via PubMed Central) URL: [Link]
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Title: Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
